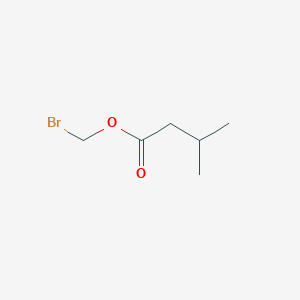Bromomethyl 3-methylbutanoate
CAS No.: 64430-56-4
Cat. No.: VC14125816
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64430-56-4 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | bromomethyl 3-methylbutanoate |
| Standard InChI | InChI=1S/C6H11BrO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3 |
| Standard InChI Key | WOSXBXXNXZITLO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)OCBr |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
Bromomethyl 3-methylbutanoate (C₆H₁₁BrO₂) consists of a 3-methylbutanoate backbone esterified with a bromomethyl group. The ester functional group (-COO-) bridges the bromomethyl substituent and the branched alkyl chain, conferring both polar and hydrophobic properties. The presence of bromine enhances electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions .
Physicochemical Data
While experimental data for bromomethyl 3-methylbutanoate are scarce, extrapolation from analogous compounds such as 1-bromoethyl 3-methylbutanoate (CAS 64544-04-3) provides approximate values :
| Property | Value (Estimated) |
|---|---|
| Molecular Weight | 195.06 g/mol |
| Exact Mass | 194.00 g/mol |
| Polar Surface Area | 26.3 Ų |
| LogP (Partition Coefficient) | 2.3 |
The compound’s density and boiling point remain uncharacterized, but its liquid state at room temperature is inferred from structurally similar bromoesters .
Synthesis and Optimization
Reaction Pathways
Bromomethyl 3-methylbutanoate can be synthesized via esterification or bromination strategies. A plausible route involves the reaction of 3-methylbutanoyl chloride with bromomethanol under basic conditions:
Alternative methods may adapt protocols from patents describing the synthesis of related bromoalkenes. For instance, the addition of hydrogen bromide (HBr) to isoprene at low temperatures (-5 to 5°C) in the presence of cuprous bromide catalysts yields 1-bromo-3-methyl-2-butene . While this pathway produces an alkene, modifying reaction conditions to favor ester formation could yield bromomethyl 3-methylbutanoate.
Catalytic and Process Considerations
Catalysts such as cuprous halides (e.g., CuBr) enhance reaction selectivity and yield, as demonstrated in the synthesis of 1-bromo-3-methyl-2-butene (84–88% yield) . Similarly, inert atmospheres and controlled temperatures (0–5°C) mitigate side reactions, ensuring high purity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Bromomethyl esters are pivotal in constructing complex molecules. For example, ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1) serves as an alkylating agent in the synthesis of isoindolinone derivatives, achieving 21% yield in coupling reactions with sodium hydride and DMF . Bromomethyl 3-methylbutanoate could analogously participate in:
-
Nucleophilic substitutions: Reacting with amines or thiols to form pharmacologically active motifs.
-
Cross-coupling reactions: Suzuki-Miyaura couplings to generate biaryl structures.
Industrial Scalability
The scalability of bromoester synthesis is evidenced by patents producing multi-gram quantities (e.g., 256–270 g batches) . Process optimizations, including solvent selection (e.g., THF, DMF) and catalyst loading (0–5% CuBr), ensure reproducibility and cost-effectiveness .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume